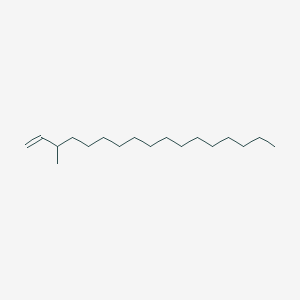

1-Heptadecene, 3-methyl-

Description

Contextualization of Alkene Structure and Reactivity in Organic Chemistry

Alkenes are a fundamental class of unsaturated hydrocarbons defined by the presence of at least one carbon-carbon double bond. nih.gov This double bond, consisting of one sigma (σ) bond and one pi (π) bond, is the center of their reactivity. The electrons in the pi bond are more exposed and less tightly held than those in sigma bonds, making them susceptible to attack by electrophiles. byjus.com Consequently, alkenes readily undergo addition reactions, where the double bond is broken and new single bonds are formed with other atoms. researchgate.net This reactivity is a cornerstone of organic synthesis, allowing for the conversion of alkenes into a wide variety of other functional groups. nih.gov

The general molecular formula for non-cyclic alkenes is CnH2n. byjus.com The geometry around the double bond is trigonal planar, with bond angles of approximately 120 degrees. nih.gov In the case of 1-Heptadecene (B1198413), 3-methyl-, the double bond is at a terminal position, and a methyl group is located at the third carbon atom of the seventeen-carbon chain. This specific arrangement influences its steric and electronic properties, which in turn affect its reactivity compared to its linear isomer, 1-heptadecene.

Significance of Branched Alkenes in Natural and Synthetic Systems

Branched alkenes are prevalent in nature, serving a multitude of biological functions. They can act as pheromones for communication between organisms, as is the case with some insect species. nih.gov In the microbial world, branched-chain fatty acids are precursors to the biosynthesis of branched alkenes. nih.gov Some long-chain alkenes have been investigated for their potential antimicrobial and antioxidant properties. researchgate.net

In synthetic chemistry, the structure of branched alkenes can influence the physical properties of polymers and other materials. The branching can disrupt the regular packing of hydrocarbon chains, which generally leads to a lower melting point and boiling point compared to their straight-chain counterparts. scienceready.com.au These properties are crucial in the formulation of lubricants, fuels, and other industrial fluids. The synthesis of structurally defined branched alkenes is an area of active research, with various methods being developed to control the position and stereochemistry of the double bond and the branch point. scielo.org.boorganic-chemistry.org

Research Gaps and Future Directions Pertaining to 1-Heptadecene, 3-methyl-

This information gap presents several opportunities for future investigation:

Synthesis: The development of a stereoselective synthesis for 1-Heptadecene, 3-methyl- would be a valuable endeavor. Research could focus on adapting existing methods for the synthesis of branched alkenes, such as Wittig-type reactions, organometallic cross-coupling reactions, or elimination reactions from appropriately substituted alcohols or halides.

Physical Properties: A thorough characterization of the physical properties of 1-Heptadecene, 3-methyl- is needed. This would include determining its melting point, boiling point, density, and spectroscopic data (NMR, IR, Mass Spectrometry). These data would be crucial for its identification and for predicting its behavior in various applications.

Reactivity and Applications: Future studies could explore the reactivity of 1-Heptadecene, 3-methyl- in various chemical transformations. Given its structure as a long-chain terminal alkene, it could be a monomer for polymerization, a precursor for the synthesis of specialty chemicals, or a component in the formulation of advanced materials. Its potential biological activity, for instance as an antimicrobial or antifungal agent, could also be a fruitful area of research.

The following table presents known data for the parent compound, 1-heptadecene, which can serve as a reference point until specific experimental data for 1-Heptadecene, 3-methyl- becomes available.

Table 1: Physicochemical Properties of 1-Heptadecene

| Property | Value |

|---|---|

| Molecular Formula | C17H34 |

| Molecular Weight | 238.45 g/mol |

| CAS Number | 6765-39-5 |

| Melting Point | 10-11 °C |

| Boiling Point | 300 °C |

| Density | 0.79 g/mL |

| Refractive Index | 1.4431 |

Data sourced from ChemSynthesis and PubChem. nih.govchemsynthesis.com

Structure

3D Structure

Properties

CAS No. |

18435-43-3 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

3-methylheptadec-1-ene |

InChI |

InChI=1S/C18H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h5,18H,2,4,6-17H2,1,3H3 |

InChI Key |

AHKJPJRFUYKSGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C=C |

Origin of Product |

United States |

Natural Occurrence and Biological Context of Branched Heptadecenes

Isolation and Identification from Biological Matrices

The identification of specific isomers like 1-Heptadecene (B1198413), 3-methyl- from complex biological samples requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separating and identifying these volatile compounds.

Occurrence of Branched Heptadecane Isomers in Botanical Sources

While the primary focus of this article is on heptadecene isomers, it is relevant to note the occurrence of their saturated counterparts, branched heptadecanes, in the plant kingdom. For instance, 3-methylheptadecane (B21933) has been identified in Vanilla madagascariensis and Vanilla planifolia. nih.gov The biosynthesis of alkenes, including heptadecene, has been studied in plants like safflower (Carthamus tinctorius), indicating the enzymatic machinery for producing such compounds is present in the botanical world. thegoodscentscompany.com Unsaturated hydrocarbons, in general, are known constituents of various plant species, including burdock and safflower, where they can serve as potential biomarkers for food consumption. foodb.ca

Detection of Methyl-Branched Heptadecenes in Microbial Systems

Microorganisms, particularly bacteria, are prolific producers of a diverse array of hydrocarbons. Certain bacterial species have been found to synthesize methyl-branched fatty acids, which are precursors to methyl-branched alkenes. nih.gov For example, a halophilic Bacillus species was found to produce novel 2- and 4-methylated fatty acids. nih.gov The biosynthesis of terminal olefins, including branched-chain variants like 17-methyl-1-nonadecene and 18-methyl-1-nonadecene, has been extensively studied in Jeotgalicoccus species. asm.orggsartor.orgnih.gov This indicates that microbial systems possess the genetic and enzymatic capacity to produce a variety of branched alkenes. The degradation of synthetic saturated branched-chain fatty acids by Pseudomonas species has also been observed, highlighting the microbial metabolism of such compounds. researchgate.net

Characterization in Insect Cuticular Hydrocarbon Profiles

The outer surface of insects is covered by a layer of cuticular hydrocarbons (CHCs) that primarily prevent water loss and are involved in chemical communication. mdpi.comnih.govresearchgate.net These CHC profiles are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes. nih.gov The chain lengths of these hydrocarbons typically range from C19 to C35. mdpi.com

Methyl-branched alkenes are found, although sometimes sporadically, in the CHC profiles of various insect taxa. nih.gov For example, 3-methylnonacosane (B87841) has been identified in four species of Sarcophagidae flies. nih.gov The presence and composition of these branched and unsaturated hydrocarbons are species-specific and can vary with age, sex, and environmental factors, playing a crucial role in nestmate recognition and reproductive signaling in social insects. mdpi.comantwiki.org

Table 1: Examples of Branched Heptadecane and Related Compounds in Biological Sources

| Compound | Organism | Biological Context |

| 3-Methylheptadecane | Vanilla madagascariensis, Vanilla planifolia | Botanical constituent |

| 17-Methyl-1-nonadecene | Jeotgalicoccus sp. | Microbial biosynthesis |

| 18-Methyl-1-nonadecene | Jeotgalicoccus sp. | Microbial biosynthesis |

| 3-Methylnonacosane | Sarcophagidae flies | Insect cuticular hydrocarbon |

Biosynthetic Pathways of Branched Long-Chain Alkenes

The formation of branched long-chain alkenes in biological systems is a fascinating example of enzymatic precision. Two primary pathways have been elucidated: fatty acid decarboxylation and polyketide synthesis.

Fatty Acid Decarboxylation Mechanisms Leading to Terminal Olefins

A significant pathway for the biosynthesis of terminal olefins involves the decarboxylation of fatty acids. This reaction is catalyzed by a specific class of cytochrome P450 enzymes. asm.orggsartor.orgnih.gov In this mechanism, a fatty acid of chain length 'n' is converted to a terminal alkene of chain length 'n-1' with the release of carbon dioxide. acs.orgscispace.com

The enzyme OleTJE, isolated from Jeotgalicoccus sp., is a prime example of a P450 enzyme that performs this function. acs.orgscispace.com It utilizes hydrogen peroxide as a cosubstrate to initiate the decarboxylation process. acs.orgscispace.com The reaction proceeds through the formation of a highly reactive Compound I intermediate, which is a common feature in P450-catalyzed oxidations. acs.orgscispace.com This enzyme can act on both straight-chain and branched-chain fatty acids, leading to the production of the corresponding terminal olefins. For instance, stearic acid is converted to 1-heptadecene. asm.orggsartor.org

Polyketide Synthase Pathways in Branched Alkene Formation

Polyketide synthases (PKSs) are large, multi-domain enzymes responsible for the biosynthesis of a vast array of natural products, including polyketides which can be precursors to branched alkenes. nih.govacs.orgrasmusfrandsen.dk PKSs function in a modular fashion, with each module catalyzing one round of chain extension. wikipedia.org

The incorporation of branched units into the growing polyketide chain is achieved through the use of "extender units" other than the standard malonyl-CoA, such as methylmalonyl-CoA. nih.gov This leads to the formation of methyl-branched backbones. Subsequent modifications by other enzymatic domains within the PKS module, such as dehydratase (DH) domains, introduce double bonds into the polyketide chain. nih.govwikipedia.org The stereochemistry of the resulting alkene (cis or trans) is determined by the preceding ketoreductase (KR) domain. nih.gov While the direct synthesis of 1-Heptadecene, 3-methyl- via a PKS pathway is not explicitly detailed in the provided context, the fundamental mechanisms of PKSs demonstrate their capability to produce such branched and unsaturated structures.

Table 2: Enzymes and Pathways in Branched Alkene Biosynthesis

| Pathway | Key Enzyme Type | Mechanism | Precursor | Product Example |

| Fatty Acid Decarboxylation | Cytochrome P450 (e.g., OleTJE) | Oxidative decarboxylation | Fatty Acid (n) | Terminal Olefin (n-1) |

| Polyketide Synthesis | Polyketide Synthase (PKS) | Iterative condensation and modification | Acyl-CoA units (e.g., methylmalonyl-CoA) | Branched Polyketide |

Influence of Branched-Chain Amino Acid Catabolism on Olefin Biosynthesis

The biosynthesis of branched-chain olefins is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govfrontiersin.org In microorganisms like Micrococcus luteus, the initial steps of BCAA degradation produce primer molecules that are essential for the synthesis of branched-chain fatty acids and, subsequently, olefins. nih.govfrontiersin.orgnih.gov

The breakdown of BCAAs provides the short-chain acyl-CoA primers necessary to initiate the synthesis of branched-chain fatty acids. frontiersin.orgnih.gov Specifically, the catabolism of isoleucine, leucine, and valine generates 2-methylbutyryl-CoA, isovaleryl-CoA (3-methylbutyryl-CoA), and isobutyryl-CoA (2-methylpropanoyl-CoA), respectively. frontiersin.orgnih.gov These primers are then utilized by the fatty acid synthesis machinery to build the characteristic branched-chain structures that are precursors to olefins.

Studies on Micrococcus luteus have demonstrated that manipulating the genes involved in BCAA catabolism can directly impact the production and composition of olefins. nih.govfrontiersin.orgnih.gov For instance, overexpression of the gene cluster for the branched-chain α-keto acid dehydrogenase (BCKD) complex, a key enzyme in BCAA degradation, leads to a significant increase in olefin production. nih.govfrontiersin.orgnih.gov Conversely, deleting this gene cluster results in a drastic reduction of branched-chain fatty acids and a complete loss of olefin synthesis. nih.govfrontiersin.orgnih.gov This highlights the critical role of BCAA catabolism in supplying the necessary building blocks for branched olefin biosynthesis.

Furthermore, the availability of these primer molecules can influence the isomeric composition of the resulting olefins. frontiersin.orgnih.gov Supplementing the growth medium with specific short branched-chain carboxylic acids can lead to the synthesis of corresponding branched fatty acids and olefins, even in mutants lacking the BCKD complex. frontiersin.orgnih.gov This demonstrates that the catabolic pathways of BCAAs are a primary source of the structural diversity observed in naturally occurring branched olefins.

Enzymatic Catalysis in Olefinic Hydrocarbon Production

The production of olefinic hydrocarbons is a multi-step process catalyzed by a series of specialized enzymes. nih.gov In many bacteria, the biosynthesis of long-chain olefins involves a pathway where two fatty acyl-CoA molecules are condensed, followed by reduction and oxygen elimination reactions. nih.gov This process is carried out by a suite of enzymes, often working together in a complex. nih.gov

The initial step is a Claisen condensation of two fatty acyl-CoA substrates, catalyzed by the enzyme OleA. nih.gov This is followed by a series of reactions catalyzed by the proteins OleB, OleC, and OleD to produce the final olefin. nih.gov The assembly of these enzymes into a complex is thought to be important for maintaining the stereochemical integrity of the intermediates, facilitating the movement of hydrophobic molecules between active sites, and protecting the cell from reactive intermediates. nih.gov

A key enzyme in the production of terminal olefins is a type of cytochrome P450 enzyme known as OleTJE. gsartor.orgresearchgate.net This enzyme, a member of the cyp152 family of P450 peroxygenases, catalyzes the decarboxylation of fatty acids to form terminal alkenes. gsartor.orgresearchgate.netnih.gov This represents a distinct biosynthetic pathway for converting fatty acid intermediates into hydrocarbons. gsartor.orgresearchgate.net

OleTJE is a H₂O₂-dependent fatty acid decarboxylase. nih.gov While its primary function is to produce terminal olefins, it can also hydroxylate fatty acids at the α- and β-positions, indicating a common reaction intermediate in its catalytic mechanism. researchgate.netnih.gov The enzyme acts on a range of long-chain fatty acids, and its discovery has added olefin-forming fatty acid decarboxylation to the list of reactions catalyzed by the versatile cytochrome P450 enzyme family. gsartor.orgresearchgate.net

The catalytic cycle of OleTJE involves the binding of a fatty acid substrate, which initiates a series of reduction and protonation steps. nih.gov Specific amino acid residues within the active site, such as His85, are proposed to play a crucial role as proton donors during the decarboxylation reaction. researchgate.net The positioning of the substrate within the enzyme's active site is critical and can influence the distribution of products between decarboxylation and hydroxylation. mdpi.com

The initiation of branched-chain fatty acid synthesis, the precursors to branched olefins, is critically dependent on the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govnih.gov This enzyme catalyzes the initial condensation reaction in fatty acid biosynthesis. nih.govuniprot.org

The substrate specificity of FabH is a key determinant in whether an organism produces straight-chain or branched-chain fatty acids. nih.govnih.gov In bacteria that produce branched-chain fatty acids, such as Bacillus subtilis, the FabH enzymes are capable of utilizing branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. nih.govresearchgate.net In contrast, the FabH from Escherichia coli, which primarily synthesizes straight-chain fatty acids, is unable to accept these branched-chain primers. nih.govnih.govresearchgate.net

The expression of B. subtilis FabH in E. coli has been shown to result in the production of branched-chain fatty acids, demonstrating that the substrate specificity of this single enzyme is a crucial factor in determining the type of fatty acids synthesized. nih.govnih.govresearchgate.net Therefore, the presence of a FabH enzyme that can utilize branched-chain primers derived from BCAA catabolism is a prerequisite for the biosynthesis of branched olefins like 1-Heptadecene, 3-methyl-.

Acyl-CoA dehydrogenases (ACADs) are a family of flavoproteins that play a crucial role in fatty acid metabolism by catalyzing the α,β-dehydrogenation of acyl-CoA thioesters. wikipedia.orgd-nb.infomerckmillipore.comnih.gov This reaction introduces a double bond into the fatty acid chain, a key step in β-oxidation. wikipedia.org The mechanism of these enzymes involves the concerted removal of a proton from the α-carbon and a hydride from the β-carbon of the acyl-CoA substrate. d-nb.infomerckmillipore.com

In the context of branched-chain amino acid degradation, specific acyl-CoA dehydrogenases are responsible for the further catabolism of the branched acyl-CoA derivatives. frontiersin.orgnih.gov These catabolic enzymes compete with the fatty acid synthesis pathway for the same branched-chain acyl-CoA primers. frontiersin.orgnih.gov The specificities of these dehydrogenases can therefore influence the availability of primers for branched-chain fatty acid and subsequent olefin biosynthesis. nih.govfrontiersin.orgnih.gov

Synthetic Methodologies for Branched Alkenes

Chemical Synthesis Approaches for 1-Heptadecene (B1198413) Derivatives

The construction of the 1-heptadecene backbone with a methyl branch at the C-3 position can be achieved through several modern synthetic methods. These approaches focus on the formation of the carbon-carbon double bond and the introduction of the characteristic branched structure.

Decarbonylation Reactions for Alkene Formation

Decarbonylation of fatty acids offers a green and promising route for the one-step synthesis of long-chain alkenes. acs.org This method involves the removal of a carbonyl group (as carbon monoxide) and a molecule of water from a carboxylic acid precursor. The primary challenge lies in the selective cleavage of the strong C-O bonds of the fatty acid without breaking the weaker C-C bonds, which would lead to the formation of alkanes. acs.org

Recent advancements have utilized bimetallic catalysts, such as PtSn/SiO₂, to facilitate this transformation. For instance, the decarbonylation of stearic acid using a PtSn/SiO₂ catalyst at 320 °C has been shown to yield heptadecene with high efficiency. acs.org The reaction proceeds through the adsorption of the carboxylic acid onto the catalyst surface, where the C-O bond is activated. Subsequent C-C bond cleavage releases carbon monoxide and an alkyl cation, which then deprotonates to form the alkene. acs.org

A plausible precursor for the synthesis of 3-methyl-1-heptadecene via this method would be 3-methylheptadecanoic acid. The decarbonylation of this branched-chain fatty acid would theoretically yield the desired product. Another approach involves the dual catalytic dehydrodecarboxylation of carboxylic acids, which can be achieved through a combination of photoinduced hydrogen atom transfer (HAT) processes. nih.gov This method has been successfully applied to convert various fatty acids, including those derived from plant oils and biomass, into terminal alkenes. nih.gov The enzymatic decarboxylation of fatty acids, catalyzed by cytochrome P450 enzymes like OleT(JE), also represents a biological route to terminal alkenes. pnas.orgnih.gov This process involves the formation of a highly reactive iron(IV) oxo π cation radical (Compound I) that initiates the decarboxylation. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| PtSn/SiO₂ | Stearic Acid | Heptadecene | High yield at 320°C without exogenous hydrogen. acs.org |

| Acridine/Cobaloxime (Photocatalytic) | Carboxylic Acids | Terminal Alkenes | Dual catalytic system suitable for biomass conversion. nih.gov |

| Cytochrome P450 (OleT(JE)) | Fatty Acids | Terminal Alkenes | Enzymatic, uses hydrogen peroxide as a cosubstrate. nih.gov |

Olefin Metathesis for Chain Modification

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the breaking and reforming of carbon-carbon double bonds, catalyzed by transition metal complexes, notably those containing ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org This method is particularly useful for modifying the chain length of alkenes and can be applied to the synthesis of complex structures.

For the synthesis of a 1-heptadecene derivative, cross-metathesis could be employed. For example, the reaction of a shorter-chain α-olefin with a longer-chain internal alkene in the presence of a Grubbs catalyst could yield the desired product. The equilibrium of the reaction can often be driven by the removal of a volatile byproduct like ethene. organic-chemistry.org Stereoretentive olefin metathesis has also been developed, allowing for the synthesis of specific E- or Z-isomers of trisubstituted alkenes. nih.gov

| Metathesis Type | Description | Catalysts | Application |

| Cross-Metathesis | Exchange of substituents between two different alkenes. | Grubbs Catalysts, Schrock Catalysts | Chain elongation or modification. organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form cyclic alkenes. | Grubbs Catalysts | Synthesis of macrocycles. libretexts.org |

| Stereoretentive Metathesis | Preserves the stereochemistry of the starting alkene. | Mo-based MAP and MAC complexes | Synthesis of stereodefined trisubstituted alkenes. nih.gov |

Transition Metal-Catalyzed Hydrovinylation Reactions

Transition metal-catalyzed hydrovinylation involves the addition of a vinyl group (from ethylene) and a hydrogen atom across a double bond. This reaction can be a powerful tool for the synthesis of branched alkenes. While specific examples for the direct synthesis of 3-methyl-1-heptadecene are not prominent in the literature, the general principles of hydrofunctionalization reactions are well-established. nih.govscilit.com

Catalytic systems based on first-row transition metals such as iron, cobalt, and nickel are often employed for the hydrofunctionalization of unactivated alkenes. nih.govuchicago.edu These reactions offer a step- and atom-economical route to valuable chemical products. The challenge in applying this method to the synthesis of 3-methyl-1-heptadecene would be to control the regioselectivity of the addition to a suitable precursor.

Stereoselective Synthesis of Branched Alkenes

Achieving the desired stereochemistry at the chiral center and the double bond is a critical aspect of synthesizing complex molecules like 3-methyl-1-heptadecene.

Control of Methyl Group Stereochemistry during Elongation

The stereochemistry of the methyl group at the C-3 position would likely be established during the synthesis of the carbon skeleton, prior to the introduction of the double bond. This can be achieved using chiral auxiliaries or asymmetric catalysis to introduce the methyl group in a stereocontrolled manner. For instance, a Grignard reaction with a chiral carbonyl compound could be used to set the stereocenter. youtube.com Subsequent manipulation of the functional groups would then lead to the desired branched alkene.

The stereochemistry of alkenes is crucial in determining the outcome of chemical reactions and the biological activity of molecules. numberanalytics.com The E/Z configuration system is used to unambiguously describe the stereochemistry of substituted alkenes based on the priority of the substituents attached to the double bond. libretexts.orgtru.ca

Regioselective Introduction of Unsaturation

The introduction of the double bond at the C-1 position requires a regioselective elimination or isomerization reaction. Dehydration of a primary alcohol under controlled conditions is a common method for forming a terminal alkene. youtube.com Alternatively, if the double bond is formed in an internal position, isomerization to the terminal position can be achieved using specific catalysts.

For the synthesis of stereodefined alkenes, methods like the stereoselective dihalogenation of alkynes followed by cross-coupling reactions can be employed. nih.gov This approach provides access to a wide range of multisubstituted alkenes with high regio- and stereoselectivity.

Methods for α-Branched Enone Formation from Terminal Alkenes

A key strategy for the synthesis of branched alkenes involves the formation of α-branched enones from terminal alkenes. Enones are versatile intermediates that can be further modified to yield the desired branched alkene. A notable and contemporary method for achieving this transformation is the regioselective chloroacylation of terminal alkenes.

Recent research has demonstrated the conversion of unactivated terminal alkenes into α-branched enones through a cooperative nickel/photoredox catalysis system. nih.gov This method utilizes acyl chlorides as the acyl source and relies on the in-situ generation of chlorine radicals. nih.gov The process is significant because it provides access to α,β-unsaturated esters and enones that are not achievable through conventional acylation methods, which typically yield the linear constitutional isomer. nih.govresearchgate.net

The reaction proceeds via a regioselective chloroacylation of the terminal alkene. nih.gov The initial step involves the generation of chlorine radicals from the acyl chloride precursor, facilitated by the dual catalytic system. nih.gov This is followed by the elimination of hydrogen chloride (HCl) to furnish the α-branched enone. nih.gov

The practical utility of this approach is underscored by its application in the synthesis of complex molecules, including analogs of antipsychotic drugs like haloperidol, melperone, and fluanisone. researchgate.net The method's robustness is demonstrated by its scalability and the potential for product derivatization. researchgate.net

Below is an illustrative data table summarizing the key aspects of this synthetic method.

Table 1: Regioselective Chloroacylation of Terminal Alkenes for α-Branched Enone Synthesis

| Parameter | Description | Source |

| Reaction Type | Regioselective Chloroacylation | nih.gov |

| Starting Materials | Unactivated Terminal Alkenes, Acyl Chlorides | nih.govresearchgate.net |

| Catalysis | Cooperative Nickel/Photoredox Catalysis | nih.govresearchgate.net |

| Key Intermediate | Chlorine Radical | nih.gov |

| Product | α-Branched Enone | nih.govresearchgate.net |

| Advantages | Access to otherwise inaccessible constitutional isomers, scalability | nih.govresearchgate.net |

This method represents a significant advancement in the synthesis of α-branched enones, providing a powerful tool for the construction of complex branched molecules from simple, readily available terminal alkenes. Further research in this area continues to expand the scope and applicability of such catalytic systems. researchgate.net

Advanced Analytical Characterization of Branched Alkene Structures

Chromatographic Separation Techniques for Branched Hydrocarbons

Chromatography is fundamental to the analysis of complex hydrocarbon mixtures, providing the necessary separation of isomers before spectroscopic identification. The differentiation of branched from linear hydrocarbons, and the separation of various branched isomers, relies on subtle differences in their physical properties, which are exploited by different chromatographic methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1-Heptadecene (B1198413), 3-methyl-. In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. Branched hydrocarbons typically have lower retention times than their linear counterparts due to their more compact structure and lower boiling points.

The mass spectrometer component ionizes the eluted compounds, most commonly through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint. For branched alkenes, fragmentation patterns are key to identification. Fragmentation tends to occur at branching points due to the increased stability of the resulting tertiary or secondary carbocations. ic.ac.ukwisc.edu However, conventional 70 eV EI can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak, which complicates the identification of an unknown compound's molecular weight. ic.ac.uklibretexts.org The migration of the double bond upon ionization can also make it difficult to distinguish between positional isomers of alkenes. ic.ac.ukwhitman.eduscribd.com

To overcome the limitations of standard EI-MS, Cold Electron Ionization (Cold EI) has emerged as a powerful tool. Cold EI involves the ionization of molecules that have been cooled to a vibrationally relaxed state within a supersonic molecular beam (SMB). docbrown.infolibretexts.org This "soft" ionization technique minimizes excessive fragmentation and significantly enhances the abundance of the molecular ion. docbrown.infoscribd.com This enhancement is particularly pronounced for larger and branched hydrocarbons, where the molecular ion in standard EI is often weak or undetectable. whitman.edudocbrown.info The availability of a clear molecular ion is crucial for confirming the molecular weight and elemental formula, thereby increasing the confidence in the identification of branched alkenes like 1-Heptadecene, 3-methyl-. libretexts.org

Table 1: Molecular Ion Enhancement in Cold EI vs. Standard EI

| Compound Type | Standard EI (70 eV) | Cold EI | Key Advantage |

| Linear Hydrocarbons (e.g., n-C₄₀H₈₂) | Molecular ion abundance decreases exponentially with carbon number. | Enhancement factor can exceed 1000. scribd.com | Enables detection of high molecular weight compounds. |

| Branched Hydrocarbons (e.g., Squalane) | Molecular ion significantly reduced compared to linear isomers. | Further enhancement of the molecular ion compared to linear isomers. docbrown.infolibretexts.org | Facilitates reliable identification of branched structures. |

Retention Index (RI) analysis is a standardized method in gas chromatography used for reporting retention times, which aids in inter-laboratory data comparison and compound identification. The Kováts Retention Index system relates the retention time of an analyte to those of n-alkane standards. For a given GC column and temperature program, the RI of a compound is a constant and is highly dependent on its molecular structure.

Table 2: Kováts Retention Index Data for Related Hydrocarbons on Non-Polar Columns

| Compound | Kováts Retention Index (I) | Reference |

| 3-Methylheptadecane (B21933) | 1774 | hmdb.ca |

| (E)-3-Methyl-3-heptene | 797 | ic.ac.uk |

| trans-3-Heptadecene | 1720 |

Note: The retention index is dependent on the specific GC column and conditions used.

While GC-MS is prevalent, high-resolution liquid chromatography (HPLC), particularly in its ultra-high performance (UHPLC) format, offers a powerful alternative for separating complex hydrocarbon mixtures, including branched alkenes. ucsb.edu Reversed-phase liquid chromatography (RPLC) is the method of choice for separating isomeric lipids and hydrocarbons based on differences in their hydrophobicity. whitman.edu

Molecular sieves are crystalline materials, typically zeolites, with pores of a uniform size that can separate molecules based on their size and shape. wisc.edu This technique is particularly effective for the bulk separation of linear and branched hydrocarbons. jove.com

5A molecular sieves, which have a pore diameter of approximately 5 Ångströms, are widely used in the petrochemical industry for this purpose. scribd.comjove.com These sieves can adsorb linear n-alkanes and n-alkenes into their pores while excluding the bulkier branched isomers, such as 1-Heptadecene, 3-methyl-. scribd.com This size-exclusion principle allows for the efficient removal of linear hydrocarbons from a mixture, thereby enriching the concentration of branched isomers for subsequent analysis. wisc.edu

Table 3: Common Molecular Sieves and Their Applications in Hydrocarbon Separation

| Sieve Type | Pore Diameter (Å) | Adsorbed Molecules | Excluded Molecules | Application |

| 3A | ~3 | H₂O, NH₃ | Ethane, Propane | Drying of unsaturated hydrocarbons. scribd.com |

| 4A | ~4 | H₂O, CO₂, C₂H₄, C₂H₆ | Propane, larger hydrocarbons | General drying agent. scribd.com |

| 5A | ~5 | Normal (linear) paraffins and olefins | Iso-paraffins, cyclic hydrocarbons | Separation of n-hydrocarbons from branched and cyclic hydrocarbons. scribd.comjove.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Hydrocarbon Group Characterization

Spectroscopic Elucidation of Alkene Branching and Double Bond Position

Once a branched alkene is isolated or chromatographically separated, spectroscopic methods are employed to determine its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the position of the methyl branch and the location of the carbon-carbon double bond.

In Mass Spectrometry , the fragmentation pattern provides structural clues. For alkenes, a prominent fragmentation pathway is allylic cleavage, where the bond adjacent to the double bond breaks, forming a resonance-stabilized allylic cation. ic.ac.ukwhitman.edulibretexts.org For 1-Heptadecene, 3-methyl-, cleavage at the C4-C5 bond would be a favored allylic cleavage. The masses of the resulting fragment ions can thus help to pinpoint the location of the double bond. However, as noted, double bond migration can complicate interpretation. scribd.com Fragmentation is also favored at the branching point, leading to the loss of an ethyl group in the case of a 3-methyl position, which can help identify the branch location. ic.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information.

¹H NMR : In the ¹H NMR spectrum, protons attached to the double bond (vinylic protons) typically appear in the deshielded region between 4.5 and 6.0 ppm. orgchemboulder.com For 1-Heptadecene, 3-methyl-, one would expect signals in this region corresponding to the =CH₂ and =CH- protons. The proton on the carbon bearing the methyl group (C3) would show a distinct splitting pattern due to coupling with neighboring protons. The methyl group itself would appear as a doublet in the aliphatic region (around 0.9-1.0 ppm). docbrown.info

¹³C NMR : The ¹³C NMR spectrum is also highly informative. Carbons involved in a double bond typically resonate between 100 and 150 ppm. libretexts.orgdocbrown.info The chemical shifts of the two sp²-hybridized carbons (C1 and C2) would confirm the terminal position of the alkene. The carbon atom at the branch point (C3) and the methyl carbon would have characteristic chemical shifts that confirm the location of the branch. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including branched alkenes like 1-Heptadecene, 3-methyl-. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Heptadecene, 3-methyl-, distinct signals are expected for the different types of protons present in the molecule. The terminal vinyl protons (=CH₂) will appear in the downfield region, typically between 4.8 and 5.1 ppm. These protons will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton on the other end of the double bond (-CH=) will also resonate in a similar region, around 5.8 ppm, and will be split by the adjacent protons.

The proton at the chiral center (C3) is expected to resonate around 2.0 ppm. Its multiplicity will be complex due to coupling with the neighboring vinylic, methyl, and methylene (B1212753) protons. The methyl group attached to the chiral center (C3-CH₃) will likely appear as a doublet around 0.9-1.0 ppm, coupled to the C3 proton. The long alkyl chain will produce a large, overlapping signal for the methylene (-CH₂-) protons, typically around 1.2-1.4 ppm. The terminal methyl group of the long chain will produce a triplet at approximately 0.8-0.9 ppm. nih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. For 1-Heptadecene, 3-methyl-, the two sp² hybridized carbons of the double bond will be prominent. The terminal =CH₂ carbon is expected to resonate at approximately 114 ppm, while the internal -CH= carbon will be further downfield, around 139 ppm. nih.gov

The sp³ hybridized carbons will appear in the upfield region. The chiral carbon (C3) will have a chemical shift in the range of 35-45 ppm. The methyl group attached to C3 is expected around 15-20 ppm. The numerous methylene carbons of the long alkyl chain will produce a series of signals between 22 and 34 ppm. The terminal methyl carbon of the long chain will be the most upfield signal, typically around 14 ppm. nih.gov

Predicted NMR Data for 1-Heptadecene, 3-methyl-

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| =CH₂ | 4.8 - 5.1 | ~114 |

| -CH= | ~5.8 | ~139 |

| -CH(CH₃)- | ~2.0 | 35 - 45 |

| CH₃ (at C3) | 0.9 - 1.0 (d) | 15 - 20 |

| -(CH₂)n- | 1.2 - 1.4 (m) | 22 - 34 |

| -CH₃ (terminal) | 0.8 - 0.9 (t) | ~14 |

Note: (d) = doublet, (t) = triplet, (m) = multiplet. These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For 1-Heptadecene, 3-methyl-, these methods are particularly useful for confirming the presence of the carbon-carbon double bond and the nature of the C-H bonds. orgchemboulder.com

Infrared (IR) Spectroscopy

The IR spectrum of 1-Heptadecene, 3-methyl- is expected to show several characteristic absorption bands. orgchemboulder.com The C-H stretching vibrations of the sp² hybridized carbons of the terminal alkene will appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3070-3090 cm⁻¹. libretexts.org In contrast, the C-H stretching vibrations of the sp³ hybridized carbons of the alkyl chain and the methyl group will be observed just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹. orgchemboulder.com

The C=C double bond stretching vibration will give rise to a moderate absorption band in the region of 1640-1650 cm⁻¹. orgchemboulder.comusc.edu The out-of-plane bending vibrations (wags) of the vinyl C-H bonds are also highly characteristic and are expected to produce strong bands around 910 cm⁻¹ and 990 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in alkenes, which can sometimes be weak in the IR spectrum, often produces a strong signal in the Raman spectrum, also in the 1640-1650 cm⁻¹ region. The symmetric C-H stretching vibrations of the alkyl chain are also typically strong in the Raman spectrum.

Characteristic Vibrational Frequencies for 1-Heptadecene, 3-methyl-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3070 - 3090 | 3070 - 3090 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1650 | 1640 - 1650 | Medium (IR), Strong (Raman) |

| =C-H Bend (out-of-plane) | 910, 990 | Weak | Strong |

Advanced Mass Spectrometry Techniques for Fragmentation Pattern Interpretation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For a branched alkene like 1-Heptadecene, 3-methyl-, electron ionization (EI) mass spectrometry will produce a molecular ion peak and a series of fragment ions that provide structural information.

The molecular ion ([M]⁺) peak for 1-Heptadecene, 3-methyl- (C₁₈H₃₆) would be expected at a mass-to-charge ratio (m/z) of 252. However, the molecular ion peak for long-chain alkenes can sometimes be weak or absent. jove.com The fragmentation pattern will be characterized by a series of peaks corresponding to the loss of alkyl radicals. libretexts.org

A prominent fragmentation pathway for 3-methyl substituted alkenes is the cleavage at the allylic position, which is the C3-C4 bond in this case. jove.comjove.com This would result in a stable allylic carbocation. Another significant fragmentation is the loss of the methyl group at the C3 position, leading to a fragment ion. The fragmentation of the long alkyl chain will produce a characteristic pattern of ion clusters separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

For comparison, the mass spectrum of the related compound 3-methylbut-1-ene shows a base peak resulting from the loss of a methyl group. docbrown.info A similar loss would be expected for 1-Heptadecene, 3-methyl-.

Dimethyl Disulfide Adducts for Double Bond Position Determination

A significant challenge in the mass spectrometric analysis of unsaturated compounds is the precise localization of the double bond, as the double bond can migrate during the fragmentation process. The derivatization of the alkene with dimethyl disulfide (DMDS) to form a dithioether adduct is a powerful technique to overcome this limitation. researchgate.net

The reaction of 1-Heptadecene, 3-methyl- with DMDS in the presence of an iodine catalyst would yield a 1,2-bis(methylthio) adduct. When this adduct is analyzed by gas chromatography-mass spectrometry (GC-MS), the fragmentation pattern of the adduct's molecular ion allows for the unambiguous determination of the original double bond position. researchgate.net

The key fragmentation of the DMDS adduct occurs at the carbon-carbon bond that was originally the double bond. This cleavage results in two primary fragment ions containing a single methylthio (-SCH₃) group. For the DMDS adduct of 1-Heptadecene, 3-methyl-, cleavage between C1 and C2 would produce two characteristic fragment ions. The analysis of the m/z values of these fragments directly reveals that the original double bond was at the C1 position. researchgate.net

Chemical Reactivity and Transformation of Branched Alkenes

Electrophilic Addition Reactions of Branched Alkenes

The most common type of reaction for alkenes is the electrophilic addition to the C=C double bond. pressbooks.pub The π electrons of the double bond are electron-rich and are attracted to electrophiles, initiating a cascade of bond-forming and bond-breaking events. pressbooks.pubnumberanalytics.com This reactivity allows for the conversion of alkenes into a wide array of other functional groups, including halides, alcohols, and alkanes. pressbooks.pub

When an unsymmetrical reagent, such as a hydrogen halide (HX), adds to an unsymmetrical alkene like 1-Heptadecene (B1198413), 3-methyl-, the reaction can potentially yield two different constitutional isomers, also known as regioisomers. masterorganicchemistry.comdalalinstitute.com The preferential formation of one regioisomer over the other is termed regioselectivity. masterorganicchemistry.comchemistrysteps.com

This phenomenon is famously governed by Markovnikov's Rule , which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. dalalinstitute.comlumenlearning.com The underlying principle for this rule is the formation of the more stable carbocation intermediate during the reaction. dalalinstitute.comlibretexts.org

In the case of 1-Heptadecene, 3-methyl-, the addition of an electrophile like H⁺ can occur at either C-1 or C-2.

Path A: Addition to C-1: Protonation at the terminal carbon (C-1) results in the formation of a secondary carbocation at C-2.

Path B: Addition to C-2: Protonation at the internal carbon (C-2) results in the formation of a primary carbocation at C-1.

Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations, due to hyperconjugation and inductive effects. dalalinstitute.com Therefore, the reaction proceeds preferentially through the more stable secondary carbocation intermediate formed in Path A. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation leads to the major product. libretexts.orgopenstax.org This selective orientation is a hallmark of electrophilic addition reactions. rutgers.edu

The stereoselectivity of addition reactions, which describes the spatial arrangement of the newly formed bonds, is also a critical aspect. For instance, the addition can occur in a syn fashion (both groups add to the same face of the double bond) or an anti fashion (groups add to opposite faces). masterorganicchemistry.comkhanacademy.org The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com

| Reaction Pathway | Site of Proton (H⁺) Addition | Carbocation Intermediate Formed | Carbocation Stability | Final Product | Product Designation |

|---|---|---|---|---|---|

| Path A | C-1 | Secondary (at C-2) | More Stable | 2-Bromo-3-methylheptadecane | Markovnikov Product (Major) |

| Path B | C-2 | Primary (at C-1) | Less Stable | 1-Bromo-3-methylheptadecane | Anti-Markovnikov Product (Minor) |

It is important to note that anti-Markovnikov products can be obtained under specific conditions, such as the addition of HBr in the presence of peroxides, which proceeds via a free-radical mechanism instead of an electrophilic one. libretexts.orgrutgers.edu

The addition of hydrogen across the double bond, known as hydrogenation, is a fundamental transformation that converts alkenes into alkanes. pressbooks.pub This reaction typically requires the presence of a metal catalyst, such as platinum, palladium, or nickel. khanacademy.orgpressbooks.pub Due to the high activation energy, the reaction does not proceed without a catalyst. libretexts.org

The mechanism of catalytic hydrogenation is understood to occur on the surface of the metal catalyst. pressbooks.publibretexts.org The process involves:

Adsorption: Both the hydrogen gas (H₂) and the alkene are adsorbed onto the metal surface. This interaction weakens the H-H bond in hydrogen and the π bond in the alkene. pressbooks.publibretexts.org

Hydrogen Addition: The hydrogen atoms are then added to the carbons of the former double bond in a stepwise manner.

Desorption: The resulting alkane product diffuses away from the catalyst surface. pressbooks.pub

A key stereochemical feature of catalytic hydrogenation is that it is a syn-addition . Both hydrogen atoms add to the same face of the double bond because the alkene is adsorbed onto the flat catalyst surface. khanacademy.orgpressbooks.publibretexts.org For 1-Heptadecene, 3-methyl-, hydrogenation would yield 3-methylheptadecane (B21933).

Branched alkenes can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. These reactions, such as the Diels-Alder reaction or cyclopropanation, are powerful tools in organic synthesis for constructing ring systems. researchgate.net

Polymerization is another significant transformation of alkenes. In the presence of suitable catalysts, such as Ziegler-Natta or metathesis catalysts, alkene monomers can link together to form long polymer chains. uc.edulibretexts.org For terminal alkenes, this process can be initiated by acid catalysts, where the initial protonation of the double bond generates a carbocation that can then be attacked by the π bond of another alkene monomer, propagating the chain. youtube.comkhanacademy.org

The polymerization of branched 1-alkenes using late transition metal catalysts, like α-diimine nickel complexes, can lead to polymers with unique, highly branched structures. mdpi.com This is due to a "chain-walking" mechanism where the active metal catalyst can migrate along the polymer chain before adding the next monomer unit. mdpi.com The structure of the resulting polymer, including the degree and length of branching, is influenced by factors like the catalyst structure and polymerization temperature. mdpi.com

Oxidation and Degradation Pathways of Branched Alkenes

The electron-rich double bond of alkenes is susceptible to attack by oxidizing agents. These reactions can lead to a variety of oxygenated products or, in the case of stronger agents, complete cleavage of the carbon-carbon double bond. libretexts.orgpressbooks.pub

Oxidative cleavage can be achieved using reagents like ozone (O₃) in a process called ozonolysis, or with hot, concentrated potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com Ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide) cleaves the double bond to form aldehydes and/or ketones. pressbooks.pubyoutube.com For 1-Heptadecene, 3-methyl-, this would yield formaldehyde (B43269) from C-1 and 2-hexadecanone, 2-methyl- from the rest of the molecule. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. youtube.com

Microorganisms have evolved diverse enzymatic pathways to metabolize hydrocarbons, including long-chain alkenes, using them as sources of carbon and energy. The degradation of these compounds is a critical process in the bioremediation of contaminated environments.

For long-chain 1-alkenes, several initial oxidative attacks are known to occur in bacteria. One major pathway involves the oxidation of the double bond at the C-1 position. nih.gov This can lead to the formation of a corresponding 1-alcohol, which is then further oxidized to a fatty acid and subsequently degraded via the β-oxidation pathway. nih.gov

Another significant mechanism is subterminal oxidation . In this pathway, oxidation occurs at a carbon atom adjacent to the terminal methyl group or the double bond. nih.govnih.gov For instance, the marine sulfate-reducing bacterium Desulfatibacillum aliphaticivorans has been shown to metabolize 1-alkenes not only by oxidizing the double bond but also through the subterminal addition of carbon at the C-2 and C-3 positions. nih.gov This leads to the formation of branched fatty acids that can be further metabolized. nih.gov These diverse initial reactions demonstrate that multiple degradation pathways can occur simultaneously within the same microorganism. nih.gov

| Oxidation Type | Site of Initial Attack | Potential Intermediate Product Type | Subsequent Degradation Pathway |

|---|---|---|---|

| Double-bond Oxidation | C-1 and C-2 (the double bond) | 1,2-diol (3-methylheptadecane-1,2-diol) | Cleavage and further oxidation |

| Terminal Oxidation (at the double bond) | C-1 | Alcohol (3-methylheptadec-1-en-1-ol) or Aldehyde | Oxidation to a fatty acid, then β-oxidation |

| Subterminal Oxidation | C-2 or C-3 | Secondary alcohol or ketone | Further oxidation and chain cleavage |

Photochemical Degradation Processes of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as alkenes, are subject to various photochemical degradation processes in the environment, primarily driven by the absorption of light, which can lead to a variety of reactions. numberanalytics.com While specific photochemical data for 1-Heptadecene, 3-methyl- is not extensively documented, its behavior can be inferred from the known reactions of other alkenes, particularly long-chain and branched alkenes. The primary photochemical reactions relevant to such compounds include photoisomerization, photooxidation, and photocyclization. numberanalytics.comslideshare.net

The absorption of ultraviolet (UV) light can excite an electron in the carbon-carbon double bond from a π bonding orbital to a π* antibonding orbital. numberanalytics.com This excited state is central to the photochemistry of alkenes and facilitates reactions that are not possible in the ground state. numberanalytics.commsu.edu

A common photochemical reaction for alkenes is cis-trans isomerization, where the absorption of light energy allows for rotation around the weakened double bond, leading to a change in the geometric configuration of the molecule. slideshare.netmsu.edu For a molecule like 1-Heptadecene, 3-methyl-, this process could alter its physical properties and subsequent environmental interactions. Another significant photochemical pathway is photooxidation. In the atmosphere, alkenes can react with photochemically generated species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These reactions lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids, which are generally more water-soluble and may be more amenable to further degradation. wikipedia.org

The structure of an alkene, including chain length and branching, influences its photochemical reactivity. While the double bond is the primary site of reaction, the presence of a methyl group at the C-3 position in 1-Heptadecene, 3-methyl- can affect the reaction pathways and product distribution. For instance, the methyl group can influence the stability of radical intermediates formed during photooxidation.

Table 1: Key Photochemical Reactions of Alkenes

| Reaction Type | Description | Potential Products | Influencing Factors |

| Cis-Trans Isomerization | Reversible conversion between geometric isomers upon light absorption. slideshare.netmsu.edu | Geometric isomers of the original alkene. | Wavelength of light, presence of photosensitizers. msu.edu |

| Photooxidation | Reaction with photochemically produced oxidants (e.g., •OH, O₃). wikipedia.org | Aldehydes, ketones, carboxylic acids, peroxy radicals. | Concentration of atmospheric oxidants, light intensity. |

| Photocyclization | Intramolecular reaction leading to the formation of cyclic compounds. slideshare.net | Cyclobutane or other cyclic derivatives. | Molecular structure, presence of sensitizers. |

| Rearrangement Reactions | Structural rearrangement of the carbon skeleton. slideshare.net | Isomeric alkenes with different branching or double bond positions. | Nature of the excited state, solvent. dtic.mil |

Environmental Biotransformation and Fate Assessment

The environmental fate of 1-Heptadecene, 3-methyl-, is largely governed by microbial degradation, which is a key process in the natural attenuation of hydrocarbon contaminants in soil and water. enviro.wikiusgs.gov The biodegradability of hydrocarbons is influenced by their physical and chemical properties, such as molecular weight, branching, and solubility. enviro.wikilyellcollection.org

Generally, alkenes are more susceptible to microbial degradation than their corresponding alkanes because the double bond provides a reactive site for initial enzymatic attack. enviro.wiki However, the presence of branching in the hydrocarbon chain can hinder biodegradation. nih.gov Studies on branched alkanes have shown that the position and type of branching are critical; for instance, terminal branching can significantly inhibit microbial growth compared to unbranched chains. nih.gov The methyl group at the C-3 position of 1-Heptadecene, 3-methyl- represents a point of branching that could slow its degradation relative to its linear isomer, 1-heptadecene.

The primary mechanism for the aerobic biodegradation of alkenes involves the oxidation of the double bond or the terminal methyl group. The most common pathway is initiated by monooxygenase enzymes, which attack the terminal or sub-terminal carbon atoms.

Key Aerobic Biodegradation Pathways for Alkenes:

Terminal Oxidation: A monooxygenase enzyme hydroxylates the terminal methyl group to form a primary alcohol. This is then further oxidized to an aldehyde and a fatty acid, which can enter the β-oxidation pathway for complete metabolism.

Oxidation at the Double Bond: The double bond can be epoxidized to form an epoxide, which is then hydrolyzed to a diol. Alternatively, the double bond can be hydrated to form a secondary alcohol, which is subsequently oxidized to a ketone.

In the case of 1-Heptadecene, 3-methyl-, microbial attack could potentially occur at the C-1/C-2 double bond or at the terminal methyl group of the long alkyl chain. The presence of the methyl branch at C-3 might sterically hinder the enzymatic attack at the double bond, potentially favoring oxidation at the unbranched end of the molecule.

The environmental fate of a hydrocarbon is also influenced by its transport and distribution across different environmental compartments (air, water, soil, and sediment). cdc.gov Due to its long carbon chain, 1-Heptadecene, 3-methyl- is expected to have low water solubility and a tendency to adsorb to soil organic matter and sediments. usgs.gov This sorption would reduce its availability in the aqueous phase for microbial degradation and transport. Its volatility is expected to be low, limiting its distribution into the atmosphere. usgs.gov

Table 2: Factors Influencing the Environmental Fate of 1-Heptadecene, 3-methyl-

| Factor | Influence on Fate and Biotransformation |

| Molecular Structure | The C-1 double bond is a reactive site for microbial attack, but the C-3 methyl branch may slow degradation compared to linear alkenes. enviro.wikinih.gov |

| Physical Properties | Low water solubility and high octanol-water partition coefficient (Kow) suggest strong sorption to soil and sediment, reducing bioavailability. usgs.gov |

| Environmental Conditions | Aerobic conditions are required for the most efficient biodegradation pathways involving oxygenases. enviro.wikiepa.gov Temperature, pH, and nutrient availability also play crucial roles. nih.gov |

| Microbial Communities | The presence of hydrocarbon-degrading microorganisms equipped with appropriate enzymes (e.g., monooxygenases) is essential for biotransformation. enviro.wiki |

Theoretical and Computational Studies of Branched Alkenes

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of molecules like 1-Heptadecene (B1198413), 3-methyl-. These methods provide a deep dive into the electron distribution and orbital energies, which are key determinants of a molecule's reactivity.

The reactivity of alkenes is largely governed by the electrons in the carbon-carbon double bond (C=C). This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. youtube.com The π-electron cloud, situated above and below the plane of the double bond, is a region of high electron density, making it susceptible to attack by electron-deficient species known as electrophiles. youtube.commsu.edu The presence of a methyl group at the third carbon position in 1-Heptadecene, 3-methyl- introduces a branching point that influences the electronic environment of the double bond. Alkyl groups are known to be electron-donating, which can help to stabilize the sp2-hybridized carbons of the double bond and increase the electron density in that region. ump.edu.mykhanacademy.org

A key concept in understanding chemical reactivity from a quantum mechanical perspective is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.com For branched alkenes, the position and nature of the substituent can influence these energy levels.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, providing a guide to where electrophilic and nucleophilic attacks are most likely to occur. rasayanjournal.co.in In 1-Heptadecene, 3-methyl-, the region around the C=C double bond is expected to show a higher negative potential due to the π-electron cloud, marking it as a prime target for electrophiles. youtube.commsu.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. longdom.orgfrontiersin.org For a long-chain branched alkene like 1-Heptadecene, 3-methyl-, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules. longdom.orgresearchgate.net

These simulations model the movement of each atom in the molecule by solving Newton's equations of motion, taking into account the forces between atoms defined by a force field. longdom.org This allows for the exploration of the vast conformational space available to a flexible molecule like 1-Heptadecene, 3-methyl-. The long heptadecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The presence of the methyl branch at the C3 position introduces steric hindrance that can influence the preferred conformations of the chain. quora.com

MD simulations are particularly useful for understanding intermolecular interactions. longdom.org For a non-polar molecule like 1-Heptadecene, 3-methyl-, the primary intermolecular forces are van der Waals interactions, specifically London dispersion forces. quora.com The strength of these forces is dependent on the surface area of the molecule; larger, more linear molecules tend to have stronger dispersion forces than more compact, branched molecules of similar molecular weight. ump.edu.my MD simulations can quantify these interactions and predict how molecules will pack together in a condensed phase. researchgate.net

Furthermore, simulations can shed light on how these molecules behave at interfaces, for instance, when adsorbed onto a surface. researchgate.net The orientation and ordering of the long alkyl chains can be significantly affected by the nature of the surface and the density of the molecules. researchgate.net

Reaction Kinetics and Thermochemistry of Branched Alkene Transformations

The study of reaction kinetics and thermochemistry provides crucial information about the rates and energy changes associated with chemical transformations of branched alkenes. Computational methods can be employed to calculate the thermodynamic properties of reactants, products, and transition states, offering insights into the feasibility and spontaneity of a reaction.

A fundamental reaction of alkenes is addition, where the π-bond is broken and two new σ-bonds are formed. libretexts.org The heat of reaction for these additions is generally exothermic because the two new σ-bonds formed are collectively stronger than the π-bond that was broken. msu.edu For example, the addition of hydrogen halides (like HBr) to an alkene is a common transformation. youtube.com

The thermochemistry of these reactions can be influenced by the structure of the alkene. The stability of alkenes generally increases with the degree of substitution at the double bond. khanacademy.org This means that more substituted alkenes have a lower ground-state energy. The heat of hydrogenation, which is the energy released when an alkene is hydrogenated to the corresponding alkane, can be used as a measure of alkene stability. libretexts.org Less stable alkenes release more heat upon hydrogenation.

Computational chemistry can be used to model the potential energy surface of a reaction, identifying the transition states and calculating the activation energies. This information is vital for understanding the kinetics of a reaction. For instance, in the electrophilic addition of an acid to an alkene, the reaction proceeds through a carbocation intermediate. msu.edulibretexts.org The stability of this carbocation is a key factor in determining the reaction rate and the regioselectivity of the product (Markovnikov's rule). youtube.comyoutube.com The methyl group in 1-Heptadecene, 3-methyl- can influence the stability of the carbocation intermediate formed during such reactions.

Computational Modeling for Mechanistic Elucidation of Chemical Reactions

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving branched alkenes. rsc.org By mapping out the entire reaction pathway, from reactants to products, including all intermediates and transition states, chemists can gain a deep understanding of how a reaction occurs.

For alkenes, a variety of reaction mechanisms are possible, including electrophilic additions, free-radical additions, and concerted reactions. masterorganicchemistry.com Computational models can help distinguish between these pathways by calculating the energies of the various species involved.

Electrophilic Addition: As previously mentioned, the reaction of an alkene with an electrophile like HBr typically proceeds through a carbocation intermediate. youtube.comyoutube.com Computational studies can model the formation of this intermediate and any potential rearrangements it might undergo, such as hydride or alkyl shifts, to form a more stable carbocation. libretexts.org This is particularly relevant for branched alkenes where such rearrangements are more likely.

Free-Radical Addition: In the presence of peroxides, the addition of HBr to an alkene can occur via a free-radical mechanism. masterorganicchemistry.commsu.edu This pathway leads to the anti-Markovnikov product. Computational modeling can be used to study the stability of the radical intermediates and explain the observed regioselectivity. msu.edu

Oxidative Cleavage: Reactions like ozonolysis break the carbon-carbon double bond completely to form smaller carbonyl compounds. libretexts.org Computational methods can model the formation of the initial ozonide intermediate and its subsequent cleavage, providing a detailed picture of this complex reaction mechanism.

Pericyclic Reactions: Some reactions of alkenes, such as certain cycloadditions and sigmatropic rearrangements, occur in a single, concerted step without any intermediates. Computational chemistry is essential for studying the transition states of these reactions and understanding their stereochemical outcomes.

By providing a molecular-level view of reaction pathways, computational modeling complements experimental studies and is crucial for designing new reactions and catalysts for the selective transformation of branched alkenes like 1-Heptadecene, 3-methyl-.

Potential Applications and Industrial Relevance of Branched Long Chain Alkenes

Role as Chemical Feedstocks in Organic Synthesis

In principle, as a long-chain alkene, 1-Heptadecene (B1198413), 3-methyl- could serve as a versatile starting material in organic synthesis. The presence of a double bond allows for a variety of chemical transformations, including but not limited to:

Addition Reactions: The double bond can readily undergo addition reactions with halogens, hydrogen halides, and water, leading to the formation of functionalized alkanes.

Oxidation: Cleavage of the double bond through ozonolysis or other oxidative methods could yield smaller carbonyl compounds, which are valuable intermediates in further synthetic pathways.

Polymerization: Alkenes are the fundamental monomers for the production of polyolefins. While shorter-chain alkenes are more common, long-chain alkenes can be used to produce specialty polymers with unique properties.

Without specific experimental data for 1-Heptadecene, 3-methyl-, its reactivity and suitability as a feedstock for specific synthetic routes remain theoretical.

Contribution to Biofuel and Renewable Chemical Production

The potential for long-chain alkenes to contribute to the production of biofuels and renewable chemicals is an area of active research. Biodiesel, for instance, is primarily composed of fatty acid methyl esters, which are derived from triglycerides. mdpi.com The hydrocarbon chains of these esters are structurally similar to long-chain alkenes.

Hypothetically, 1-Heptadecene, 3-methyl- could be explored as a potential biofuel component or a precursor to other renewable chemicals. Its high carbon number suggests a high energy density. However, no studies have been identified that specifically investigate the production or use of 1-Heptadecene, 3-methyl- in the context of biofuels or renewable chemicals.

Importance in Chemical Ecology and Pheromone Research

In the realm of chemical ecology, long-chain hydrocarbons, including alkenes and their derivatives, are frequently identified as semiochemicals, particularly as insect pheromones. mdpi.comresearchgate.net These compounds play crucial roles in communication, such as mate attraction and aggregation. For example, various methyl-branched alkanes and alkenes have been identified as sex pheromones in different insect species. mdpi.comresearchgate.net

While there is extensive research on compounds like 5-methylheptadecane (B3050539) and other branched hydrocarbons as pheromones, a specific role for 1-Heptadecene, 3-methyl- in chemical ecology has not been reported in the available literature. researchgate.net The identification of such natural products is a complex process, and it is possible that this specific isomer has not yet been identified or does not play a significant biological role.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 3-methyl-1-heptadecene in complex biological matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying 3-methyl-1-heptadecene in plant extracts or microbial cultures. Key steps include:

- Sample Preparation: Use non-polar solvents (e.g., hexane) for extraction, followed by derivatization if necessary to enhance volatility .

- Chromatographic Conditions: Optimize column temperature gradients to resolve co-eluting hydrocarbons (e.g., 1-pentadecene vs. 1-heptadecene) .

- Quantification: Compare retention times and mass spectra against authenticated standards (e.g., NIST library matches) .

- Validation: Include internal standards (e.g., deuterated alkanes) to account for matrix effects .

Basic: What safety protocols are critical when handling 3-methyl-1-heptadecene in laboratory settings?

Methodological Answer:

- Flammability Mitigation: Store in airtight containers away from ignition sources (e.g., sparks, open flames) due to its H226 classification (flammable liquid and vapor) .

- Spill Management: Absorb small leaks with inert materials (e.g., sand, vermiculite); large spills require containment via diking and professional disposal .

- Personal Protective Equipment (PPE): Use explosion-proof equipment and static-safe tools during transfers to prevent electrostatic discharge .

- Waste Disposal: Consult local regulations for incineration in approved chemical waste facilities, avoiding bulk combustion to prevent explosions .

Advanced: How can metabolic engineering improve the microbial synthesis of 3-methyl-1-heptadecene?

Methodological Answer:

- Pathway Optimization: Engineer Pichia pastoris or cyanobacteria (e.g., Anabaena sp.) to overexpress fatty acid decarboxylases (e.g., UndB) and peroxisomal targeting signals (e.g., Per2) to compartmentalize alkene production, reducing cytotoxicity .

- Substrate Channeling: Co-express acyl-ACP thioesterases with decarbonylases to direct carbon flux toward C17 precursors .

- Strain Validation: Use GC-MS to monitor titers of 1-heptadecene and byproducts (e.g., 1,8-heptadecadiene) under varying methanol induction conditions .

- Yield Enhancement: Apply adaptive laboratory evolution (ALE) to select strains with improved tolerance to alkenes .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for 3-methyl-1-heptadecene?

Methodological Answer:

- Source Verification: Cross-check compound purity (≥95%) via HPLC or NMR, as impurities (e.g., 2,4-di-tert-butylphenol) may confound antimicrobial assays .

- Standardized Assays: Use CLSI/M07-A11 guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to ensure reproducibility .

- Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics to differentiate direct antimicrobial effects from solvent-mediated toxicity .

- Data Harmonization: Apply meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results across studies .

Basic: What are the environmental implications of 3-methyl-1-heptadecene release, and how can its persistence be assessed?

Methodological Answer:

- Fate Studies: Conduct OECD 301B biodegradation tests to measure half-life in aquatic systems .

- Toxicity Screening: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity profiling .

- Analytical Monitoring: Deploy solid-phase microextraction (SPME) coupled with GC-MS to detect trace residues in environmental samples .

- Regulatory Compliance: Align with REACH guidelines for PBT/vPvB assessments, though current data gaps necessitate further testing .

Advanced: What strategies address the lack of toxicological data for 3-methyl-1-heptadecene?

Methodological Answer:

- Literature Synthesis: Follow ATSDR’s framework (Table B-1) to prioritize studies on systemic effects (hepatic, renal) via oral/dermal exposure routes in mammalian models .

- In Silico Prediction: Use QSAR tools (e.g., EPA’s TEST) to estimate acute toxicity and bioaccumulation potential .

- In Vitro Models: Screen for cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines, with ROS assays to assess oxidative stress .

- Collaborative Data Sharing: Contribute findings to platforms like PubChem to fill existing data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.